3-(2-(2-Methoxybenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
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Overview
Description
Preparation Methods
The synthesis of 3-(2-(2-Methoxybenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves multiple steps, typically starting with the preparation of the methoxybenzoyl and dichlorobenzoate intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained
Chemical Reactions Analysis
3-(2-(2-Methoxybenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-(2-Methoxybenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Mechanism of Action
The mechanism of action for 3-(2-(2-Methoxybenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 3-(2-(2-Methoxybenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate include:
3-(2-(2-Methoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: This compound has a similar structure but with a different chlorobenzoate group.
2-Methoxy-4-(2-(3-Methoxybenzoyl)carbohydrazonoyl)phenyl 3,4-dichlorobenzoate: This compound has a different methoxybenzoyl group and additional chlorine atoms.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties .
Properties
CAS No. |
767320-45-6 |
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Molecular Formula |
C22H16Cl2N2O4 |
Molecular Weight |
443.3 g/mol |
IUPAC Name |
[3-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C22H16Cl2N2O4/c1-29-20-8-3-2-7-18(20)21(27)26-25-13-14-5-4-6-16(11-14)30-22(28)17-10-9-15(23)12-19(17)24/h2-13H,1H3,(H,26,27)/b25-13+ |
InChI Key |
MFCDCIKANYYZJT-DHRITJCHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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